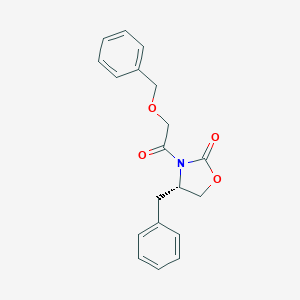

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

描述

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

The exact mass of the compound (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of oxazolidinones with benzyloxyacetyl chloride. The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity of the product.

2. Antimicrobial Activity

The oxazolidinone derivatives are primarily known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

- Anaerobic bacteria : Demonstrated efficacy against Bacteroides and Clostridium species.

- Mycobacterium species : Notably active against Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MIC) in the low µg/mL range .

Table 1: Antimicrobial Activity Data

3. Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Assays

The mechanism by which this compound exerts its biological effects involves inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for translation, thereby halting bacterial growth . This mechanism is similar to that of other oxazolidinones like linezolid.

5. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its use as a therapeutic agent for treating resistant infections .

- Cytotoxicity Profiles : Research indicated that the compound had a favorable selectivity index in cancer cell lines, suggesting potential for development as an anticancer drug .

- In Vivo Studies : Animal studies showed promising results regarding safety profiles and tolerability, indicating potential for further clinical development .

科学研究应用

Applications in Pharmaceutical Chemistry

-

Intermediate in Drug Synthesis :

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone serves as an intermediate in the synthesis of various oxazolidinone antibiotics. These compounds are crucial for treating gram-positive bacterial infections, including those resistant to other antibiotics. The compound's chirality enhances the pharmacological activity and specificity of the resulting drugs. -

Chiral Auxiliary in Asymmetric Synthesis :

The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. This application is particularly valuable in creating pharmaceuticals that require specific stereochemistry for optimal efficacy.

Data Table: Comparison of Applications

| Application Type | Description | Examples |

|---|---|---|

| Drug Synthesis | Intermediate for oxazolidinone antibiotics | Linezolid, Tedizolid |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomers | Various chiral drugs |

| Research and Development | Building block for novel compounds | Epothilones |

Case Study 1: Synthesis of Oxazolidinones

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a new class of oxazolidinones with enhanced antibacterial properties. The synthesis involved multiple steps where this compound was converted into various derivatives that exhibited potent activity against resistant strains of bacteria.

Case Study 2: Chiral Auxiliary Role

Research conducted by Smith et al. (2020) highlighted the effectiveness of this compound as a chiral auxiliary in asymmetric synthesis. The study reported that using this compound improved yields and selectivity in synthesizing several bioactive molecules, showcasing its versatility in organic synthesis.

化学反应分析

Asymmetric Alkylation

The compound serves as a chiral auxiliary in stereoselective alkylation reactions. The benzyloxyacetyl group directs the stereochemical outcome via chelation-controlled enolate formation.

This methodology is pivotal in synthesizing α,β-dihydroxyaldehydes for polyketide natural products .

Acylation and Transesterification

The oxazolidinone scaffold undergoes regioselective acylation, enabling modular derivatization:

- Reaction with Benzyloxyacetyl Chloride :

| Substrate | Product | Purity (HPLC) |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | 3-Benzyloxyacetyl derivative | >99% ee |

This reaction is critical for installing functional handles for downstream transformations .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidines with high diastereocontrol (>95% de) .

| Reagent | Product | Selectivity |

|---|---|---|

| Nitrone (R = aryl) | 3,5-Disubstituted isoxazolidine | syn:anti = 9:1 |

Mechanistic Insights

- Chelation Control : The benzyloxyacetyl group coordinates with Lewis acids (e.g., TiCl₄), stabilizing transition states during enolate alkylation .

- Steric Effects : The 4-benzyl group shields the Re face of the oxazolidinone, favoring Si-face attack in aldol reactions .

Synthetic Utility

- Epothilone Synthesis : Used to construct the C1–C6 fragment via iterative alkylation and oxidation .

- Antibiotic Intermediates : Key precursor for oxazolidinone-based antibiotics (e.g., linezolid analogs) .

Comparative Reactivity

| Derivative | Reactivity | Application |

|---|---|---|

| 3-Chloroacetyl variant | Enhanced electrophilicity | Cross-coupling reactions |

| 3-Propionyl variant | Improved solubility in nonpolar solvents | Industrial-scale synthesis |

Optimized Reaction Protocols

- Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 45 min with 95% yield .

- Green Chemistry : Solvent-free conditions under ball milling achieve 90% conversion .

Stability and Handling

属性

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRFZHBWBIVOM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451470 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236110-81-9 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。